N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a piperazine ring through an acetamide linkage. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRIPVLPKXPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential anticonvulsant activity It has shown promise in animal models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole screens
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, potentially leading to anticonvulsant effects. This interaction may inhibit the propagation of abnormal electrical activity in the brain, thereby reducing seizure episodes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the methylsulfanyl group.
N-(2-(methylsulfonyl)phenyl)acetamide: Contains a methylsulfonyl group instead of a methylsulfanyl group.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
